molecular formula C25H25ClN4O6 B10923101 methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10923101
M. Wt: 512.9 g/mol
InChI Key: KRGUYNQTBZAHKU-UHFFFAOYSA-N
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Description

Methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the chloro and dimethoxyphenyl groups . The reaction conditions often involve the use of solvents like THF (tetrahydrofuran) and catalysts such as SnCl2 (tin(II) chloride) and NaOAc (sodium acetate) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

Methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C25H25ClN4O6

Molecular Weight

512.9 g/mol

IUPAC Name

methyl 1-[[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C25H25ClN4O6/c1-32-18-8-6-15(12-20(18)34-3)23-22(26)24(16-7-9-19(33-2)21(13-16)35-4)30(28-23)14-29-11-10-17(27-29)25(31)36-5/h6-13H,14H2,1-5H3

InChI Key

KRGUYNQTBZAHKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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